1-benzyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Overview
Description
1-Benzyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one finds applications in:
Chemistry: : Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: : Studies on its bioactive properties suggest potential as an antimicrobial or anticancer agent.
Medicine: : Investigated for pharmacological properties due to its structural similarity to known therapeutics.
Industry: : Utilized in materials science for the development of advanced polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one generally involves multi-step organic reactions:
Starting Materials: : Common starting materials include naphthalene derivatives and benzylamines.
Initial Reaction: : An alkylation reaction introduces the benzyl group onto the naphtho-core.
Cyclization: : This involves a cyclization reaction to form the oxazole ring, typically facilitated by acid or base catalysts.
Final Modifications: : Methyl groups are added through subsequent reactions such as methylation using agents like methyl iodide.
Industrial Production Methods
On an industrial scale, the production often leverages continuous flow chemistry to ensure consistency and efficiency. This process minimizes the production of by-products and optimizes yields through precise control of reaction conditions (temperature, pressure, catalysts).
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one undergoes several types of chemical reactions:
Oxidation: : This can occur at the oxazole ring or the benzyl group, typically using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups.
Substitution: : Halogenation and other substitution reactions can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation leads to the formation of naphthoquinone derivatives.
Reduction can yield various reduced forms, including dihydronaphthalenes.
Substitution reactions produce halogenated naphtho-oxazolones, which are useful intermediates for further synthesis.
Mechanism of Action
Effects and Pathways
The mechanism of action typically involves interaction with biological macromolecules:
Molecular Targets: : Enzyme inhibition or receptor modulation are common pathways, often involving the oxazole moiety.
Pathways: : Can affect signal transduction pathways related to cell proliferation and apoptosis, offering therapeutic potential.
Comparison with Similar Compounds
Highlighting Uniqueness
1-Benzyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one is compared with:
Similar Compounds: : this compound, benzoxazoles, and other naphtho-oxazole derivatives.
Uniqueness: : Distinguished by its specific substitution pattern and the presence of the benzyl group, which confer unique reactivity and bioactivity profiles.
Properties
IUPAC Name |
1-benzyl-3a,5,5,9b-tetramethyl-4H-benzo[e][1,3]benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-20(2)15-21(3)22(4,18-13-9-8-12-17(18)20)23(19(24)25-21)14-16-10-6-5-7-11-16/h5-13H,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHFUHFZOPAGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C(C3=CC=CC=C31)(N(C(=O)O2)CC4=CC=CC=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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